

A Comprehensive Technical Guide to Dodecyl Gallate: Structure, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: Dodecyl Gallate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl gallate, also known as lauryl gallate, is the n-dodecyl ester of gallic acid.[1] It is a member of the gallate ester class of compounds, characterized by a galloyl moiety attached to an alkyl chain. Synthetically produced, **dodecyl gallate** is widely utilized across the food, cosmetics, and pharmaceutical industries as a potent antioxidant and preservative, designated by the E number E312.[2] Its lipophilic nature, conferred by the twelve-carbon alkyl chain, allows for effective integration into fatty and oily matrices, preventing lipid peroxidation and oxidative degradation.[3]

Beyond its role as an excipient, **dodecyl gallate** has garnered significant interest in the scientific and drug development communities for its diverse biological activities. These include notable antiproliferative, apoptotic, antimicrobial, and hepatoprotective properties.[4][5][6] This technical guide provides an in-depth exploration of the chemical structure, synthesis, physicochemical properties, and mechanisms of action of **dodecyl gallate**, supported by quantitative data and detailed experimental protocols to facilitate further research and development.

Chemical Identity and Physicochemical Properties

Dodecyl gallate is a white to creamy-white crystalline, odorless solid.[7] Its structure consists of a hydrophilic 3,4,5-trihydroxybenzoyl (galloyl) head and a hydrophobic dodecyl tail, rendering it an amphiphilic molecule with greater fat solubility than its shorter-chain analogs like propyl gallate.[3]

Chemical Identifiers

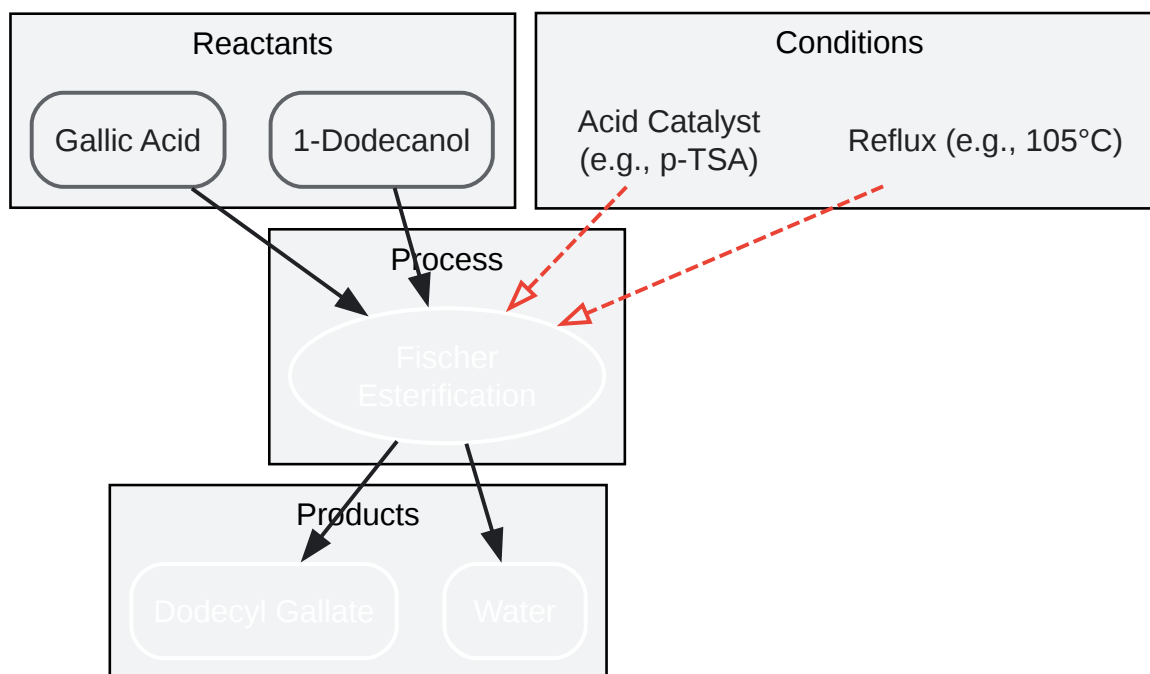
Identifier	Value	Reference(s)
IUPAC Name	dodecyl 3,4,5-trihydroxybenzoate	[1][3]
Synonyms	Lauryl gallate, Gallic acid dodecyl ester, E312, Nipagallin LA	[4][7]
CAS Number	1166-52-5	[4][7]
Molecular Formula	C ₁₉ H ₃₀ O ₅	[3][4][8]
SMILES	<chem>CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O</chem>	[3][4]
InChIKey	RPWFJAMTCNSJKK-UHFFFAOYSA-N	[3][4]

Physicochemical Data

Property	Value	Reference(s)
Molecular Weight	338.44 g/mol	[1][8][9]
Melting Point	94 - 98 °C	[7][10][11]
Boiling Point	~521 - 522 °C (estimated)	[12]
Solubility	Insoluble in water; Freely soluble in ethanol, ether, DMF, DMSO	[4][7][8]
Appearance	White to creamy-white crystalline solid	[7][8]
pKa	7.93 ± 0.25 (Predicted)	[10]

Synthesis of Dodecyl Gallate

The primary industrial method for synthesizing **dodecyl gallate** is through the acid-catalyzed esterification (Fischer esterification) of gallic acid with 1-dodecanol (lauryl alcohol). An alternative approach involves a dicyclohexylcarbodiimide (DCC) coupling reaction, which can be performed at lower temperatures to avoid the formation of colored oxidation byproducts.[13]



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Figure 1. General workflow for the synthesis of **dodecyl gallate** via Fischer esterification.

Pharmacology and Mechanisms of Action

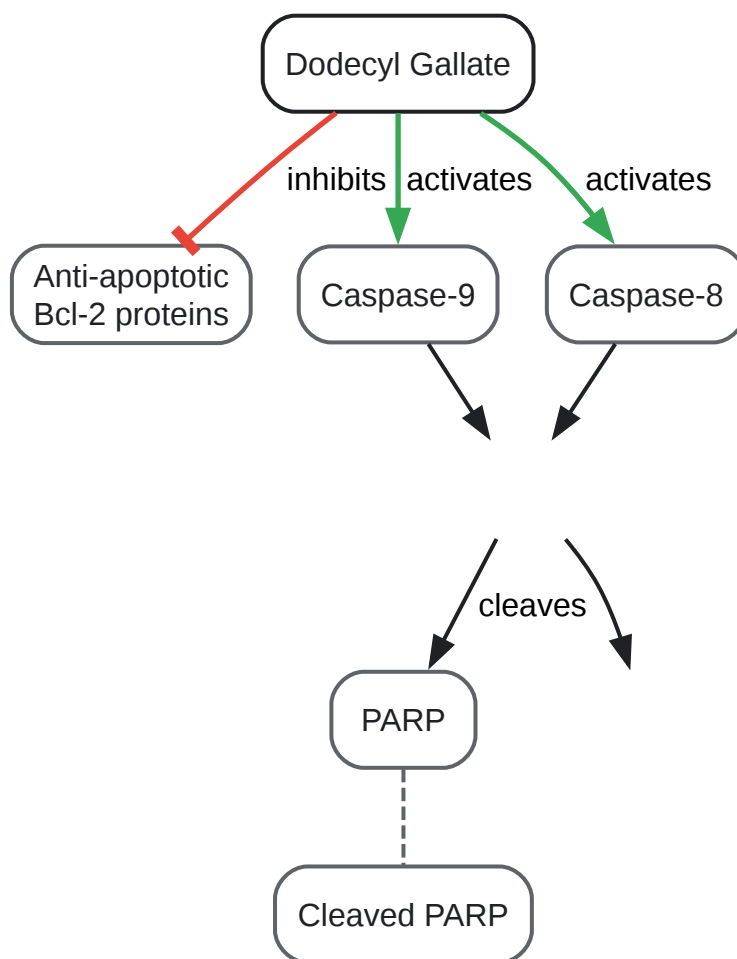
Dodecyl gallate exhibits a range of biological effects primarily stemming from its potent antioxidant activity and its ability to interact with cellular membranes and proteins.

Antioxidant Activity

The antioxidant capacity of **dodecyl gallate** is both chain-breaking (scavenging free radicals) and preventative.[14] The pyrogallol moiety (the 3,4,5-trihydroxyl arrangement) is critical for this activity, as it can readily donate hydrogen atoms to neutralize free radicals.[14] Additionally, **dodecyl gallate** acts as a preventative antioxidant by inhibiting xanthine oxidase, an enzyme that generates superoxide radicals.[14][15] Kinetic studies have shown it to be a noncompetitive inhibitor for superoxide generation and a competitive inhibitor for uric acid formation by this enzyme.[14] The hydrophobic dodecyl chain enhances its solubility in lipids, allowing it to effectively protect cell membranes and lipoproteins from peroxidation.[14]

Anticancer and Apoptotic Activity

Dodecyl gallate has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.[4] In a study using MG-63 human osteosarcoma cells, **dodecyl gallate** was shown to induce apoptosis through the upregulation of the caspase-dependent pathway.[5] This involves the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, leading to the cleavage of essential cellular proteins like poly (ADP-ribose) polymerase (PARP).[5] Furthermore, this apoptotic induction is associated with the downregulation of anti-apoptotic Bcl-2 family proteins.[5]



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Figure 2. Dodecyl gallate-induced caspase-dependent apoptotic pathway in osteosarcoma cells.

Hepatoprotective Activity

Studies in animal models of carbon tetrachloride (CCl₄)-induced liver injury have demonstrated that **dodecyl gallate** can prevent hepatotoxicity.[6][16] Its protective mechanism involves the restoration of the hepatic antioxidant status by increasing glutathione (GSH) levels and the activity of antioxidant enzymes, while decreasing lipid peroxidation.[16] Notably, **dodecyl gallate** treatment also leads to a significant increase in the expression of the p53 tumor suppressor gene, which may facilitate the apoptosis of damaged hepatocytes, thereby preventing the progression to fibrosis and liver failure.[6][16]

Antimicrobial Activity

Dodecyl gallate is effective against a variety of Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[4] Its mechanism of action is attributed to the inhibition of the bacterial membrane respiratory chain.[4] The hydrophobic dodecyl chain is believed to facilitate the disruption of the bacterial cell membrane, leading to protein inactivation and cell death.[17]

Quantitative Biological Data

The biological activities of **dodecyl gallate** have been quantified in numerous studies. The following tables summarize key findings relevant to drug development professionals.

Antiproliferative and Cytotoxic Activity (IC₅₀)

Cell Line	Cancer Type	IC ₅₀ Value	Exposure Time	Reference(s)
MG-63	Human Osteosarcoma	31.15 µM	24 h	[5]
MG-63	Human Osteosarcoma	10.66 µM	48 h	[5]
WEHI-231	Mouse B Cell Lymphoma	0.8 µM	-	[4]
Daudi	Human Lymphoma	1.4 µM	-	[4]
HT-29	Human Colon Cancer	17.0 µM	-	[4]

Antimicrobial Activity (MIC)

Microorganism	Gram Stain	MIC Value	Reference(s)
Staphylococcus aureus	Positive	12.5 µg/mL	[4]
Methicillin-resistant S. aureus (MRSA)	Positive	12.5 µg/mL	[4]
Bacillus subtilis	Positive	25 µg/mL	[4]
Micrococcus luteus	Positive	12.5 µg/mL	[4]

Key Experimental Protocols

Synthesis of Dodecyl Gallate via Fischer Esterification

This protocol is adapted from the methodology described for the synthesis of gallate esters.[18]

- **Reaction Setup:** In a round-bottom flask, dissolve gallic acid (1 equivalent) in 1,4-dioxane.
- **Addition of Reactants:** Add 1-dodecanol (1 equivalent) and p-toluenesulfonic acid (catalytic amount, e.g., 0.2 equivalents) to the solution.
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 105°C) with constant stirring for 12 hours.
- **Workup:** After cooling to room temperature, pour the reaction mixture into distilled water to precipitate the crude product.
- **Purification:** Collect the precipitate by vacuum filtration, wash thoroughly with distilled water to remove unreacted gallic acid and catalyst.
- **Drying:** Dry the purified white crystalline product in a vacuum oven at 60°C for 24 hours.
- **Characterization:** Confirm the structure and purity of the final product using FTIR, ¹H NMR, and melting point analysis.

Cell Viability (MTT) Assay

This protocol is based on the methodology used to assess the cytotoxicity of **dodecyl gallate** in MG-63 cells.^[5]

- **Cell Seeding:** Seed cells (e.g., MG-63) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for attachment.
- **Treatment:** Treat the cells with various concentrations of **dodecyl gallate** (e.g., 0-100 μ M) dissolved in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the treated cells for desired time periods (e.g., 24, 48, 72 hours).
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis for Apoptosis Markers

This protocol is a general procedure based on the analysis of caspase activation.^[5]

- **Cell Lysis:** After treatment with **dodecyl gallate**, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE:** Denature equal amounts of protein (e.g., 30 μ g) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2) and a loading control (e.g., GAPDH) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Densitometry:** Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

Dodecyl gallate is a multifunctional molecule with a well-defined chemical structure and a robust profile of biological activities. Its established use as an antioxidant provides a strong foundation of safety data, while its demonstrated efficacy as an anticancer, antimicrobial, and hepatoprotective agent makes it a compelling candidate for further investigation in drug discovery and development. The information and protocols provided in this guide serve as a comprehensive resource for scientists and researchers aiming to explore the therapeutic potential of **dodecyl gallate** and its derivatives.

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